molecular formula C10H12N4O4S B14045832 4'-Thioinosine

4'-Thioinosine

Cat. No.: B14045832
M. Wt: 284.29 g/mol
InChI Key: HJYJLNGDBFAKPJ-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Thioinosine typically begins with commercially available 2’-deoxyinosine. The key intermediate, 3’-thioinosine, is synthesized through a series of steps involving oxidation, reduction, and substitution reactions. The process includes the use of protecting groups such as bis(4-methoxyphenyl)(phenyl)methyl for the 5’-O-hydroxyl group .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar steps as laboratory methods but on a larger scale, ensuring higher yields and purity through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4’-Thioinosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

4’-Thioinosine exerts its effects by incorporating into nucleic acids, thereby disrupting DNA and RNA synthesis. This disruption leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound targets various molecular pathways, including those involved in nucleotide synthesis and cell cycle regulation .

Comparison with Similar Compounds

Comparison: 4’-Thioinosine is unique due to the sulfur atom replacing the oxygen in the ribose ring, which imparts distinct chemical and biological properties. Compared to 4’-Thiouridine and 6-Thioinosine, 4’-Thioinosine has shown broader applications in RNA synthesis studies and potential therapeutic uses .

Properties

Molecular Formula

C10H12N4O4S

Molecular Weight

284.29 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1

InChI Key

HJYJLNGDBFAKPJ-KQYNXXCUSA-N

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](S3)CO)O)O

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(S3)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.